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molecular formula C15H15NO2 B7856439 2-Amino-3,3-diphenylpropanoic acid CAS No. 5425-80-9

2-Amino-3,3-diphenylpropanoic acid

Cat. No. B7856439
M. Wt: 241.28 g/mol
InChI Key: PECGVEGMRUZOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947722B2

Procedure details

Reaction was carried out in a similar manner to Example 26, except that 2.5 g of N-Boc-glycine methyl ester was used in place of 1-dimethylethyl-(2R)-(2,6-dichlorophenyl)-5-oxo-3-((1′R)-phenylethyl)tetrahydro-1H-1-imidazolecarboxylate to obtain 640 mg of 2-(N-Boc-amino)-3,3-diphenylpropionic acid methyl ester as a colorless oily material (yield: 14%). Further, 354 mg of 2-(N-Boc-amino)-3,3-diphenylpropionic acid methyl ester was mixed with a 6 M solution of aqueous hydrochloric acid, and the mixture was refluxed for 5 hours. Thereafter, the mixture was washed with toluene, and neutralized with a 30% aqueous solution of sodium hydroxide to obtain a white solid of 2-amino-3,3-diphenylpropionic acid. The retention time of the respective isomers was confirmed by using the product.
Name
2-(N-Boc-amino)-3,3-diphenylpropionic acid methyl ester
Quantity
354 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:26])[CH:4]([NH:18]C(OC(C)(C)C)=O)[CH:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl>>[NH2:18][CH:4]([CH:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([OH:26])=[O:2]

Inputs

Step One
Name
2-(N-Boc-amino)-3,3-diphenylpropionic acid methyl ester
Quantity
354 mg
Type
reactant
Smiles
COC(C(C(C1=CC=CC=C1)C1=CC=CC=C1)NC(=O)OC(C)(C)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
WASH
Type
WASH
Details
Thereafter, the mixture was washed with toluene

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)O)C(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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